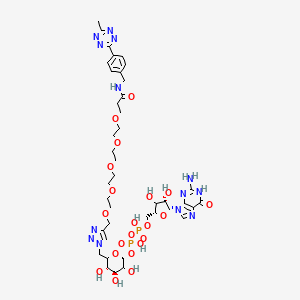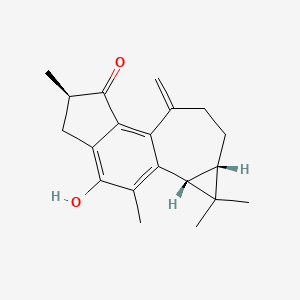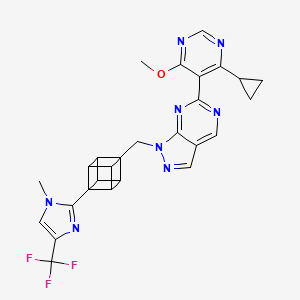
SARS-CoV-2 3CLpro-IN-10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SARS-CoV-2 3CLpro-IN-10 is a potent inhibitor of the 3-chymotrypsin-like protease (3CLpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This protease is crucial for the viral replication and transcription processes, making it an attractive target for antiviral therapies aimed at combating COVID-19. The compound has shown significant promise in preclinical studies and is being investigated for its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2 3CLpro-IN-10 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound is optimized to enhance efficiency and reduce costs. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The reaction conditions are carefully controlled to maintain high purity and consistency of the final product.
化学反応の分析
Types of Reactions: SARS-CoV-2 3CLpro-IN-10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or replace functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Common reagents include halides, acids, and bases, depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with distinct chemical properties and potential biological activities.
科学的研究の応用
SARS-CoV-2 3CLpro-IN-10 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reference standard in the development of new 3CLpro inhibitors.
Biology: It serves as a tool for studying the biological functions of 3CLpro and its role in viral replication.
Medicine: this compound is being investigated as a potential therapeutic agent for the treatment of COVID-19.
Industry: The compound is utilized in the pharmaceutical industry for the development of antiviral drugs and diagnostic assays.
作用機序
SARS-CoV-2 3CLpro-IN-10 is compared with other similar compounds, such as:
Nirmatrelvir: A covalent inhibitor of 3CLpro, approved for the treatment of COVID-19.
Ensitrelvir: A non-covalent inhibitor of 3CLpro, approved in Japan for COVID-19 treatment.
WU-04: Another non-covalent inhibitor of 3CLpro, currently in clinical trials.
Uniqueness: this compound is unique due to its specific binding mode and high potency against 3CLpro. Unlike covalent inhibitors, it forms non-covalent interactions with the protease, offering a different mechanism of inhibition and potentially reducing the risk of resistance development.
類似化合物との比較
- Nirmatrelvir
- Ensitrelvir
- WU-04
特性
分子式 |
C24H33FN3NaO8S |
|---|---|
分子量 |
565.6 g/mol |
IUPAC名 |
sodium;(2S)-2-[[(2S)-2-[[(1S,2S)-2-(3-fluorophenyl)cyclopropyl]methoxycarbonylamino]-4-methylpentanoyl]amino]-1-hydroxy-3-[(3R)-2-oxopyrrolidin-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C24H34FN3O8S.Na/c1-13(2)8-19(28-24(32)36-12-16-10-18(16)14-4-3-5-17(25)9-14)22(30)27-20(23(31)37(33,34)35)11-15-6-7-26-21(15)29;/h3-5,9,13,15-16,18-20,23,31H,6-8,10-12H2,1-2H3,(H,26,29)(H,27,30)(H,28,32)(H,33,34,35);/q;+1/p-1/t15-,16-,18-,19+,20+,23?;/m1./s1 |
InChIキー |
KRUPBGHFYBBQAP-FIJOJOESSA-M |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C[C@H]1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OC[C@H]2C[C@@H]2C3=CC(=CC=C3)F.[Na+] |
正規SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2CC2C3=CC(=CC=C3)F.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


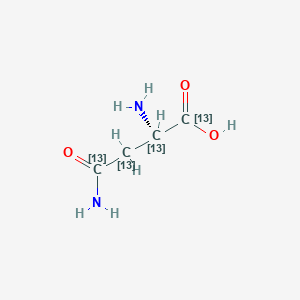
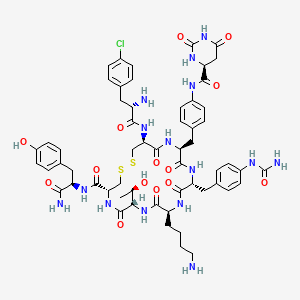

![[1-[9-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(methanesulfonamido)phenyl]ethyl]amino]nonyl]piperidin-4-yl] N-[2-(3-chloro-4-hydroxyphenyl)phenyl]carbamate](/img/structure/B12389152.png)
![3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+)](/img/structure/B12389160.png)
![6-methyl-~{N}-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12389163.png)
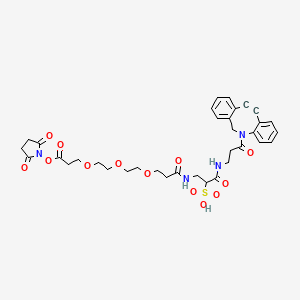
![N-[3-[6,7-dimethoxy-4-[(1-methylpiperidin-4-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide](/img/structure/B12389186.png)
